molecular formula C7H9NO4S2 B13180877 Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13180877
M. Wt: 235.3 g/mol
InChI Key: QXPYPMZZFPJRHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives .

Scientific Research Applications

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and carboxylate groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

IUPAC Name

methyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H9NO4S2/c1-4-5(6(9)12-2)13-7(8-4)14(3,10)11/h1-3H3

InChI Key

QXPYPMZZFPJRHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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